molecular formula C9H6BrF3N2 B11843388 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole

Cat. No.: B11843388
M. Wt: 279.06 g/mol
InChI Key: HOXPLUWUSPQESQ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 7th position on the indazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions One common method starts with the bromination of 3-methylindazole to introduce the bromine atom at the 4th position

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-3-methyl-7-(trifluoromethyl)-1H-indazole.

Scientific Research Applications

4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-Methyl-7-(trifluoromethyl)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and interactions.

    4-Bromo-7-(trifluoromethyl)-1H-indazole: Lacks the methyl group, potentially altering its physical and chemical characteristics.

Uniqueness

The presence of both the bromine and trifluoromethyl groups in 4-Bromo-3-methyl-7-(trifluoromethyl)-1H-indazole makes it unique compared to its analogs

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

4-bromo-3-methyl-7-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-7-6(10)3-2-5(9(11,12)13)8(7)15-14-4/h2-3H,1H3,(H,14,15)

InChI Key

HOXPLUWUSPQESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)C(F)(F)F)Br

Origin of Product

United States

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